molecular formula C12H10ClF3 B2980634 1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287333-06-4

1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane

Cat. No. B2980634
CAS RN: 2287333-06-4
M. Wt: 246.66
InChI Key: MJPPSTLCIYTXMY-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CF3-BODIPY, and it is a fluorescent dye that is used for imaging in biological and medical research. CF3-BODIPY has unique properties that make it an ideal candidate for various applications in scientific research.

Mechanism of Action

The mechanism of action of CF3-BODIPY is based on its ability to emit fluorescence when excited by light. The compound absorbs light energy and undergoes a process called fluorescence resonance energy transfer (FRET), which results in the emission of green fluorescence. CF3-BODIPY is also capable of generating singlet oxygen, which is a highly reactive species that can damage cells and tissues. Singlet oxygen is generated when CF3-BODIPY interacts with ROS, and this process can be monitored using fluorescence imaging.
Biochemical and Physiological Effects:
CF3-BODIPY has minimal biochemical and physiological effects on cells and tissues. The compound is non-toxic and does not interfere with normal cellular processes. CF3-BODIPY is also stable under physiological conditions, which makes it suitable for long-term imaging studies.

Advantages and Limitations for Lab Experiments

CF3-BODIPY has several advantages that make it an ideal candidate for lab experiments. The compound has a high quantum yield, which means that it emits a high amount of fluorescence per absorbed photon. CF3-BODIPY is also highly photostable, which means that it can withstand prolonged exposure to light without losing its fluorescence. However, CF3-BODIPY has some limitations, including its high cost and the need for specialized equipment for imaging.

Future Directions

CF3-BODIPY has enormous potential for future scientific research. One of the future directions for CF3-BODIPY is the development of new imaging techniques that can provide more detailed information about cellular processes. CF3-BODIPY can also be used for the development of new therapies for various diseases, including cancer and neurodegenerative disorders. The compound can be modified to target specific cells and tissues, which can improve the efficacy of therapeutic interventions. Additionally, CF3-BODIPY can be used for the development of new biosensors that can detect and measure various molecules in biological samples.
Conclusion:
In conclusion, CF3-BODIPY is a unique compound that has significant potential for various scientific research applications. The compound has a complex synthesis method, but it is highly pure and stable, which makes it suitable for imaging and other applications. CF3-BODIPY has minimal biochemical and physiological effects and is highly photostable, which makes it ideal for long-term imaging studies. The compound has several advantages and limitations, and its future directions include the development of new imaging techniques, therapies for various diseases, and biosensors.

Synthesis Methods

The synthesis of CF3-BODIPY involves a complex process that requires expertise in organic chemistry. The starting material for the synthesis is a bicyclo[1.1.1]pentane derivative, which undergoes several reactions to produce CF3-BODIPY. The synthesis method involves the use of various reagents, including chloromethyl, trifluoromethyl, and phenyl groups. The final product is a highly pure and stable compound that is suitable for scientific research applications.

Scientific Research Applications

CF3-BODIPY is a versatile compound that has numerous applications in scientific research. One of the primary uses of CF3-BODIPY is as a fluorescent dye for imaging in biological and medical research. The compound emits a bright green fluorescence, which makes it easy to visualize and track in living cells and tissues. CF3-BODIPY is also used as a probe for detecting and measuring the levels of reactive oxygen species (ROS) in cells. ROS are essential molecules that play a crucial role in various physiological processes, including cell signaling, immune response, and apoptosis.

properties

IUPAC Name

1-(chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3/c13-6-11-3-12(4-11,5-11)8-1-7(14)2-9(15)10(8)16/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPPSTLCIYTXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C(=CC(=C3)F)F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane

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